ELQ-300 - 1354745-52-0

ELQ-300

Catalog Number: EVT-266989
CAS Number: 1354745-52-0
Molecular Formula: C24H17ClF3NO4
Molecular Weight: 475.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ELQ-300, chemically named 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one, is a synthetic compound belonging to the 4(1H)-quinolone-3-diarylether class of molecules. [, , , ] Initially investigated for its antimalarial properties, ELQ-300 exhibits potent and selective inhibition against the mitochondrial cytochrome bc1 complex of the Plasmodium parasite. [, , , ] This mechanism of action has established ELQ-300 as a promising candidate for malaria research, specifically targeting both liver and blood stages of the parasite lifecycle, including gametocytes, zygotes, and ookinetes, which are crucial for disease transmission. [, ]

Future Directions
  • Drug Delivery and Formulation: Continued optimization of drug delivery systems, such as SDDs and SEDDS, to enhance solubility, bioavailability, and ultimately therapeutic efficacy. []
  • Prodrugs: Further exploration and development of prodrug strategies, like ELQ-331, to improve pharmacokinetic properties and potentially achieve single-dose cures. [, , , ]

Atovaquone (ATV)

Compound Description: Atovaquone (ATV) is a clinically approved antimalarial drug known to inhibit the quinol oxidase (Qo) site of the cytochrome bc1 complex (cyt bc1) in Plasmodium parasites. [, , ] It is commercially available in combination with proguanil under the brand name Malarone®. [, ] ATV effectively targets the blood stages of malaria infection but faces limitations due to the rapid emergence of drug resistance. [, ]

Relevance: Atovaquone is structurally distinct from ELQ-300 but shares the same target within the parasite. [, ] While atovaquone acts on the Qo site of the cyt bc1 complex, ELQ-300 preferentially inhibits the Qi site. [, ] This difference in binding sites makes ELQ-300 effective against atovaquone-resistant parasite strains, suggesting its potential as an alternative treatment option or a partner drug for combination therapies. [, , ]

ELQ-331 (MMV-167)

Compound Description: ELQ-331 is an alkoxycarbonate ester prodrug of ELQ-300. [, , ] Designed to overcome the poor aqueous solubility and high crystallinity of ELQ-300, ELQ-331 exhibits improved physicochemical and metabolic properties. [] It is converted to ELQ-300 in vivo by host and parasite esterases. []

Relevance: ELQ-331 is designed to enhance the delivery and bioavailability of ELQ-300, making it more suitable for clinical development. [, , ]

ELQ-337

Compound Description: ELQ-337 is another bioreversible O-linked carbonate ester prodrug of ELQ-300. [] It was developed to address the limitations of ELQ-300 regarding its absorption and safety margin for clinical trials. []

Relevance: Similar to ELQ-331, ELQ-337 is designed to enhance the delivery and bioavailability of ELQ-300. [] Both prodrugs aim to improve the pharmacokinetic profile of ELQ-300, potentially leading to single-dose cures for malaria. []

Proguanil

Compound Description: Proguanil is an antimalarial drug that is often partnered with atovaquone in the drug Malarone®. [, , ]

Relevance: Proguanil is often used in combination therapies with cytochrome bc1 inhibitors, similar to ELQ-300. [, ] While atovaquone plus proguanil is a standard treatment, research shows that an ELQ-300 and proguanil combination may offer improved efficacy and potentially overcome emerging resistance issues. [, ]

Endochin

Compound Description: Endochin is a 4(1H)-quinolone derivative that served as the starting point for developing ELQ-300 and other related antimalarial compounds. [, , , ] While endochin itself showed potent antiplasmodial activity, its metabolic instability and rapid breakdown into inactive metabolites limited its clinical potential. []

Relevance: Endochin serves as the foundational structure for ELQ-300. [, , ] Medicinal chemistry efforts have focused on modifying the endochin scaffold to enhance its metabolic stability and improve its drug-like properties, ultimately leading to the discovery of ELQ-300. [, ]

P4Q-391

Compound Description: P4Q-391 is another promising antimalarial compound belonging to the 4(1H)-quinolone class. [, , ] Like ELQ-300, P4Q-391 emerged from the optimization efforts focused on endochin derivatives. [, , ] It exhibits potent activity against various stages of the malaria parasite, including those responsible for transmission. [, , ]

Relevance: P4Q-391 represents a structurally similar compound to ELQ-300 and shares the same molecular target. [, , ] Both compounds demonstrate potent antimalarial activity and highlight the potential of the 4(1H)-quinolone class for developing new treatments. [, , ] Their development underscores the importance of optimizing lead structures to overcome limitations and achieve desired drug profiles. [, , ]

ELQ-400

Compound Description: ELQ-400 is a 4(1H)-quinolone derivative demonstrating potent antimalarial activity. [] Unlike other ELQ compounds that show selectivity for either the Qo or Qi site of the cytochrome bc1 complex, ELQ-400 exhibits a unique dual-site inhibition mechanism. []

Relevance: ELQ-400 expands the potential of the ELQ series by targeting both Qo and Qi sites of the bc1 complex, setting it apart from ELQ-300, which primarily inhibits the Qi site. [] This dual-site action could potentially reduce the risk of drug resistance development, making it an intriguing candidate for further investigation. []

Other ELQ compounds:

The papers mention a series of ELQ compounds with varying structural modifications. These compounds were used to investigate the structure-activity relationships and to understand how subtle changes in their structures influence their selectivity for the Qo or Qi site of the cyt bc1 complex. [, ]

Relevance: This series of compounds underscores the versatility of the 4(1H)-quinolone scaffold for developing antimalarial agents and highlights the importance of exploring chemical modifications to fine-tune their activity and target selectivity. [, ] These compounds help researchers understand the structural features necessary for optimal activity against different parasite life cycle stages and potential resistance mechanisms. [, ] These findings contribute to the rational design of next-generation antimalarials with improved efficacy and resistance profiles. [, ]

Source and Classification

ELQ-300 was synthesized through various methods aimed at optimizing its yield and purity. The compound belongs to a class of drugs that show promise not only in treating malaria but also in addressing other parasitic infections. Its development has been supported by research from institutions such as Oregon Health and Science University, which provided the necessary materials for synthesis and evaluation .

Synthesis Analysis

Methods and Technical Details

The synthesis of ELQ-300 involves several key steps, including the formation of a 4(1H)-quinolone structure through a Conrad-Limpach reaction, followed by the attachment of a diaryl ether side chain via an Ullmann reaction. A significant aspect of the synthesis is the late-stage structural variation at the 3-position using a Suzuki-Miyaura reaction .

In a scalable synthetic route, researchers have reported yields of approximately 57% when using 50 grams of β-keto ester under cyclization conditions at 250 °C, achieving over 99% purity as confirmed by proton-nuclear magnetic resonance spectroscopy and high-performance liquid chromatography . The optimization of reaction conditions has been crucial for scaling up the production without compromising the quality of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of ELQ-300 features a quinolone core with specific substitutions that enhance its biological activity. The compound's structural formula can be represented as follows:

C18H20ClN3O3\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_3

Key structural characteristics include:

  • A quinolone ring system that contributes to its mechanism of action.
  • Substituents that improve solubility and bioavailability.

Crystallographic studies have provided insights into the molecular geometry and interactions within the solid state, revealing important details about its stability and reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

ELQ-300 undergoes various chemical reactions that are critical for its synthesis and functionalization. For instance, the conversion to prodrugs such as ELQ-337 involves reactions with sodium hydride and ethyl chloroformate in anhydrous tetrahydrofuran, leading to high-yield formation of carbonate esters .

The compound's stability is also noteworthy; while ELQ-300 decomposes at approximately 314 °C, its prodrug form exhibits significantly altered thermal properties, indicating changes in intermolecular interactions due to structural modifications .

Mechanism of Action

Process and Data

The primary mechanism through which ELQ-300 exerts its antimalarial effects is by inhibiting the cytochrome bc1 complex at the Qi site. This inhibition disrupts electron transport within the mitochondrial respiratory chain of malaria parasites, leading to decreased ATP production and ultimately parasite death.

In vitro studies have demonstrated that ELQ-300 has low half-maximal inhibitory concentration (IC50) values ranging from 0.23 nM to 0.56 nM against various strains, showcasing its potency compared to existing treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ELQ-300 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 353.82 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Melting Point: Decomposes around 314 °C.

These properties are crucial for understanding how ELQ-300 behaves in biological systems and its potential formulation as a therapeutic agent .

Applications

Scientific Uses

ELQ-300 has been primarily investigated for its application as an antimalarial agent. Its ability to inhibit Plasmodium falciparum makes it a candidate for further development in malaria treatment protocols, especially in combination therapies with other antimalarials like atovaquone .

Research continues into optimizing its delivery mechanisms through prodrug strategies to enhance efficacy and reduce side effects associated with conventional treatments . Additionally, ongoing studies are exploring its potential applications against other parasitic diseases beyond malaria.

Properties

CAS Number

1354745-52-0

Product Name

ELQ-300

IUPAC Name

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one

Molecular Formula

C24H17ClF3NO4

Molecular Weight

475.8 g/mol

InChI

InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)

InChI Key

WZDNKHCQIZRDKW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ELQ300; ELQ-300; ELQ 300;

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.